molecular formula C21H15N3O4 B3741152 (E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide

(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide

Cat. No.: B3741152
M. Wt: 373.4 g/mol
InChI Key: IGHXLLQMYSZLNN-LFIBNONCSA-N
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Description

(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide is a complex organic compound that features a cyano group, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride

    Bases: Piperidine, pyridine

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c1-14-7-8-15(12-19(14)24(26)27)20-10-9-18(28-20)11-16(13-22)21(25)23-17-5-3-2-4-6-17/h2-12H,1H3,(H,23,25)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHXLLQMYSZLNN-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide
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(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide
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(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide
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(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide
Reactant of Route 5
(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide
Reactant of Route 6
(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenylprop-2-enamide

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